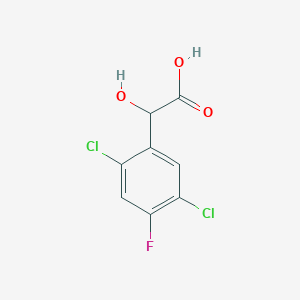

2,5-Dichloro-4-fluoromandelic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichloro-4-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICSACQNIPEWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Navigating the Safety Profile of a Novel Research Compound

An In-depth Technical Guide to the Safety Assessment and Handling of 2,5-Dichloro-4-fluoromandelic Acid

This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. It deviates from a standard SDS format to provide a more fundamental and instructive framework. Here, we will outline a systematic process for evaluating the potential hazards of this compound by leveraging data from its structural analogs. This approach, rooted in the principles of chemical toxicology and the precautionary principle, provides a robust methodology for risk assessment and the implementation of safe handling protocols in the absence of definitive substance-specific data.

Part 1: Hazard Prediction through Structural Analog Analysis

The cornerstone of assessing an uncharacterized compound is to analyze its constituent parts and compare them to well-documented molecules. We can deconstruct this compound into its core scaffold (mandelic acid) and its halogen substitutions to build a predicted hazard profile.

The Mandelic Acid Core Scaffold

Mandelic acid and its simple derivatives are alpha-hydroxy acids. Generally, this class of compounds is known to be irritating to the skin and eyes. Data from analogs like 4-Fluoromandelic acid and 4-Chloromandelic acid confirm this, with both being classified as causing skin and serious eye irritation (Category 2)[2][3]. Some analogs may also cause respiratory irritation[2][4].

The Impact of Dichlorination

The introduction of two chlorine atoms to the aromatic ring, particularly in a 2,5-dichloro arrangement, can significantly intensify the hazardous properties of a substance. For instance, 2,5-Dichlorohydroquinone is classified as causing severe skin burns and eye damage (Category 1B and Category 1, respectively)[5]. This suggests that the dichlorination on the mandelic acid ring could elevate its corrosive potential beyond simple irritation.

Synthesized Hazard Profile

By synthesizing the data from these analogs, we can establish a conservative, predicted hazard profile for this compound. Until empirical data becomes available, this compound should be handled as, at minimum, a substance that causes severe skin and eye damage and may be harmful if inhaled or ingested.

| Hazard Category | Predicted GHS Classification | Rationale based on Analogs |

| Skin Corrosion/Irritation | Category 1B | The 2,5-dichloro substitution pattern in other aromatic compounds suggests a high potential for corrosivity, superseding the Category 2 irritation of simpler mandelic acids[5]. |

| Serious Eye Damage/Irritation | Category 1 | Consistent with the high potential for skin damage and the known properties of chlorinated phenols[5]. All mandelic acid analogs are at least Category 2 eye irritants[2][3][6]. |

| Acute Toxicity (Oral, Inhalation) | Category 4 (Harmful) | While specific data is absent, many functionalized aromatic acids carry a baseline acute toxicity warning. Treat as potentially harmful if swallowed or inhaled[5][7]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | A common property of acidic, dusty powders and noted for 4-Fluoromandelic acid[2]. |

Note: Data on carcinogenicity, mutagenicity, reproductive toxicity, and environmental fate are unavailable and should be assumed to be potentially significant under the precautionary principle.

Part 2: Recommended Protocols for Safe Handling and Emergency Response

Based on the predicted hazard profile, a stringent set of safety protocols is mandatory. The following sections detail the necessary engineering controls, personal protective equipment (PPE), and emergency procedures.

Engineering Controls and Personal Protective Equipment (PPE)

All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[5][6]. An eyewash station and safety shower must be immediately accessible[5].

The selection of PPE is critical and should follow a systematic evaluation of the potential exposure routes.

Caption: PPE selection workflow for handling solid this compound.

First-Aid Measures

Immediate and decisive action is required in the event of an exposure. All responses should be followed by a call for immediate medical attention[4][5].

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[2][5].

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15-20 minutes, preferably under a safety shower[5][7].

-

Eye Contact: Immediately rinse eyes cautiously with water for at least 15-20 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. It is critical to hold the eyelids open during this process[2][5].

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person[5].

Spill Response Protocol

A spill of this compound should be treated as a significant chemical incident.

Caption: Emergency response workflow for a solid chemical spill.

Part 3: Storage, Stability, and Disposal

Proper storage and disposal are essential to long-term safety and environmental protection.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area[2][5][8]. The storage area should be designated for corrosive materials.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and acid chlorides, as these could initiate a hazardous reaction[5][7].

-

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride[5][7].

Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[2][5]. Do not allow the product to enter drains or waterways[9].

Conclusion: A Commitment to the Precautionary Principle

The responsible conduct of research necessitates a proactive and cautious approach to chemical safety, especially when dealing with uncharacterized substances. This guide provides a framework for assessing the risks of this compound by analyzing its structural analogs. The synthesized data strongly suggests that this compound should be handled as a corrosive material that can cause severe skin and eye damage, with potential for respiratory irritation and acute toxicity. Until comprehensive toxicological and ecological data is generated, the precautionary principle must be the governing philosophy. By adhering to the stringent handling, storage, and emergency protocols outlined herein, researchers can mitigate the risks and ensure a safe laboratory environment.

References

-

DC Fine Chemicals. Safety Data Sheet. Retrieved from [Link]

-

West Liberty University. (2005, October 9). Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. 4-Fluoromandelic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. Chemical Properties of 4-Fluoromandelic acid (CAS 395-33-5). Retrieved from [Link]

-

University of Florida. (n.d.). Synthesis and Application of Dual Electron-Deficient Featured Copolymers. Retrieved from [Link]

-

MDPI. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to 2,5-Dichloro-4-fluoromandelic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery and Material Science

This technical guide provides a comprehensive overview of 2,5-dichloro-4-fluoromandelic acid, a halogenated aromatic α-hydroxy acid. Due to its unique substitution pattern, this compound is a promising, albeit currently under-explored, building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This document outlines a proposed synthetic pathway for this compound, details the underlying chemical principles, and explores its potential applications based on the established roles of analogous halogenated compounds in various fields of chemical research and development.

Introduction: The Significance of Halogenated Mandelic Acids

Mandelic acid and its derivatives are a critical class of α-hydroxy carboxylic acids that serve as versatile and inexpensive chiral building blocks in modern organic synthesis.[1] The presence of a stereogenic center at the α-position is instrumental in the development of enantiomerically pure compounds, a crucial aspect in the pharmaceutical industry where the biological activity of a molecule is often contingent on its specific stereochemistry.[1]

The introduction of halogen atoms, such as chlorine and fluorine, onto the aromatic ring of mandelic acid can significantly modulate the molecule's physicochemical properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3][4] Specifically, the 2,5-dichloro-4-fluoro substitution pattern of the target molecule presents a unique electronic and steric profile that could be leveraged in the design of novel bioactive compounds and functional materials.

Proposed Synthesis of this compound

As of the writing of this guide, a direct, published synthesis for this compound has not been identified in the public domain. However, based on established synthetic methodologies for substituted mandelic acids and halogenated benzaldehydes, a robust two-step synthetic route is proposed. This pathway commences with the synthesis of the key intermediate, 2,5-dichloro-4-fluorobenzaldehyde, followed by its conversion to the target mandelic acid via a cyanohydrin intermediate.

Step 1: Synthesis of 2,5-Dichloro-4-fluorobenzaldehyde

The synthesis of the benzaldehyde precursor is pivotal. A plausible approach is the halogen exchange (Halex) reaction on a suitable polychlorinated benzaldehyde. For instance, a process analogous to the conversion of 2,4-dichlorobenzaldehyde to 2,4-difluorobenzaldehyde could be adapted.[5][6] This would involve the nucleophilic substitution of a chlorine atom with fluorine.

An alternative and potentially more direct route would be the chlorination of 4-fluorobenzaldehyde. While direct chlorination of activated rings can sometimes lead to a mixture of isomers, specific reaction conditions can favor the desired 2,5-dichloro product.[7]

Proposed Experimental Protocol: Chlorination of 4-Fluorobenzaldehyde

-

Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-fluorobenzaldehyde (1 equivalent).

-

Chlorination: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable chlorinating agent such as N-chlorosuccinimide (NCS) (2.2 equivalents) in a suitable solvent system, potentially a mixture of trifluoroacetic acid and sulfuric acid.[7]

-

Reaction Conditions: The reaction mixture is heated to a temperature that facilitates the dichlorination, which may require monitoring and optimization (e.g., 70°C).[7]

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature and quenched with ice-water. The product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure 2,5-dichloro-4-fluorobenzaldehyde.

Step 2: Conversion of 2,5-Dichloro-4-fluorobenzaldehyde to this compound

The conversion of a benzaldehyde to a mandelic acid is a well-established transformation that typically proceeds through a cyanohydrin intermediate.[8][9][10] This two-step sequence involves the nucleophilic addition of a cyanide ion to the aldehyde carbonyl, followed by the hydrolysis of the resulting nitrile group.

Diagram of the Proposed Synthetic Workflow:

Caption: Potential applications of this compound.

Agrochemical Applications

The principles that make halogenated compounds valuable in pharmaceuticals often translate to agrochemicals. The introduction of chlorine and fluorine can enhance the efficacy and stability of herbicides, insecticides, and fungicides. For instance, some fluorinated compounds are known to act as chitin-synthesis inhibitors in insects. [11]Derivatives of this compound could be explored for the development of new crop protection agents with improved performance.

Material Science Applications

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. While this compound itself is a small molecule, it could serve as a monomer or a precursor to monomers for the synthesis of specialty polymers. For example, fluorinated aromatic polyesters have been synthesized from fluorinated diols and diacids. [6]The unique substitution pattern of the target molecule could impart novel properties to such materials.

Conclusion

While this compound is not a commercially available compound with established applications, its synthesis is feasible through well-understood organic transformations. Its unique combination of a chiral center and a heavily halogenated aromatic ring makes it a highly attractive building block for future research and development in medicinal chemistry, agrochemistry, and material science. The proposed synthetic route and the exploration of its potential applications in this guide are intended to provide a solid foundation for researchers and scientists interested in exploring the potential of this novel compound. Further investigation into its synthesis and properties is warranted to unlock its full potential.

References

-

Organic Syntheses. Mandelic Acid. [Link]

-

Designer-Drug.com. Synthesis of Mandelic Acid and Derivatives. [Link]

-

Organic Syntheses. Mandelic Acid. [Link]

-

Scribd. Synthesis of Mandelic Acid from Benzaldehyde. [Link]

- Riebsomer, J. L., et al. The Preparation of Substituted Mandelic Acids and their Bacteriological Effects. I. Journal of the American Chemical Society, 1938.

- Google Patents. Novel mandelic acid derivatives and their use as thrombin inhibitors.

- Google Patents.

- Riebsomer, J. L., et al. The Preparation of Substituted Mandelic Acids and their Bacteriological Effects. III. Journal of the American Chemical Society, 1941.

- Google Patents. Process for producing fluorobenzaldehydes.

-

PubMed. N-{[2,5-Dichloro-4-(1,1,2,3,3,3-hexa-fluoro-prop-oxy)phen-yl]amino-carbon-yl}-2,6-difluoro-benzamide. [Link]

-

PubMed Central. N-{[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]aminocarbonyl}-2,6-difluorobenzamide. [Link]

-

MDPI. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. Fluorinated compounds present opportunities for drug discovery. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

- 1. US7022876B2 - Preparation of mandelic acid derivatives - Google Patents [patents.google.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. designer-drug.com [designer-drug.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. N-{[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]aminocarbonyl}-2,6-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocols for 2,5-Dichloro-4-fluoromandelic Acid

Executive Summary

2,5-Dichloro-4-fluoromandelic acid is a highly functionalized aromatic intermediate, valuable in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly as a chiral building block or resolving agent. The presence of three electron-withdrawing groups (two chlorines and one fluorine) on the phenyl ring significantly alters the electronic landscape compared to unsubstituted mandelic acid, enhancing the electrophilicity of the carbonyl precursor and affecting the hydrolysis kinetics.

This guide details two distinct synthesis routes:

-

Route A (Recommended): A "Green" Phase-Transfer Catalyzed (PTC) reaction using chloroform. This method avoids the use of deadly cyanides and offers a streamlined one-pot procedure.

-

Route B (Traditional): The Classical Cyanohydrin synthesis. This is the industrial standard for mandelic acids but requires strict safety protocols for cyanide handling.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the reactivity of the precursor, 2,5-dichloro-4-fluorobenzaldehyde . Due to the strong electron-withdrawing nature of the substituents (

Strategic Pathway Diagram

Figure 1: Retrosynthetic tree illustrating the two primary pathways from the aldehyde precursor.

Route A: Phase-Transfer Catalyzed Synthesis (The "Green" Route)

Rationale: This method utilizes the reaction of the aldehyde with dichlorocarbene (generated in situ from chloroform) followed by hydrolysis. It is superior for laboratory safety as it eliminates the need for cyanide salts.

Mechanism:

-

Generation of trichloromethyl anion (

) from chloroform and NaOH. -

Nucleophilic addition to the aldehyde to form the trichloromethyl carbinol alkoxide.

-

In situ hydrolysis (Jocic-type reaction) to the

-hydroxy acid.

Materials & Reagents

| Reagent | Role | Equivalents |

| 2,5-Dichloro-4-fluorobenzaldehyde | Substrate | 1.0 eq |

| Chloroform (CHCl | Reagent/Solvent | 4.0 - 6.0 eq |

| Sodium Hydroxide (50% aq) | Base | 4.0 - 5.0 eq |

| TEBA (Triethylbenzylammonium chloride) | Phase Transfer Catalyst | 0.05 eq (5 mol%) |

| Acetone | Co-solvent (Optional) | 2-3 volumes |

Detailed Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a water bath set to 55°C.

-

Charge: Add 2,5-dichloro-4-fluorobenzaldehyde (10.0 g, 51.8 mmol), TEBA (0.6 g), and Chloroform (25 mL) to the flask. Stir until the aldehyde is dissolved.

-

Base Addition: Slowly add 50% NaOH solution (16.6 g NaOH in 16.6 mL water) dropwise over 30 minutes.

-

Critical Process Parameter (CPP): The reaction is exothermic. Maintain internal temperature between 55–60°C. Do not exceed 65°C to prevent polymerization or Cannizzaro side reactions.

-

-

Reaction: Stir vigorously at 60°C for 4–6 hours. The mixture will become thick.

-

Monitoring: Check by TLC (Mobile phase: Hexane/EtOAc 3:1). The aldehyde spot (

) should disappear, replaced by the acid spot (baseline) or salt.

-

-

Quench & Workup:

-

Cool the reaction mixture to room temperature.

-

Add Water (100 mL) to dissolve the sodium mandelate salt.

-

Separate the organic layer (unreacted chloroform) and discard it (or recycle).

-

Wash the aqueous layer with Dichloromethane (DCM) (

) to remove non-acidic impurities.

-

-

Acidification:

-

Cool the aqueous phase to 0–5°C in an ice bath.[1]

-

Slowly acidify with Conc. HCl to pH 1–2. The crude mandelic acid will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid. If an oil forms (due to impurities), extract with Ethyl Acetate (

), dry over

Route B: The Classical Cyanohydrin Synthesis

Rationale: This is the traditional industrial route. It is robust and often gives higher yields for sterically hindered aldehydes, but requires strict safety controls.

Materials & Reagents

| Reagent | Role | Equivalents |

| 2,5-Dichloro-4-fluorobenzaldehyde | Substrate | 1.0 eq |

| Sodium Bisulfite ( | Adduct Former | 1.2 eq |

| Sodium Cyanide ( | Nucleophile | 1.2 eq |

| Conc. HCl | Hydrolysis Agent | Excess |

Detailed Protocol

Step 1: Formation of Bisulfite Adduct

-

Dissolve Sodium Bisulfite (6.5 g, 62 mmol) in Water (20 mL).

-

Add 2,5-Dichloro-4-fluorobenzaldehyde (10.0 g, 51.8 mmol) slowly with vigorous stirring.

-

Stir for 1–2 hours at room temperature. A thick white precipitate (the bisulfite adduct) will form.

-

Filter the solid and wash with cold ethanol. Note: This purification step removes non-aldehyde impurities.

Step 2: Cyanohydrin Formation

-

Suspend the wet bisulfite adduct in Water (30 mL).

-

DANGER: In a well-ventilated fume hood, add a solution of Sodium Cyanide (3.0 g, 61 mmol) in Water (10 mL) dropwise.

-

Stir for 1 hour. The solid will dissolve, and an oily layer of mandelonitrile will separate.

-

Extract with Diethyl Ether or Toluene . Wash the organic layer with water.

-

Safety Check: Treat all aqueous waste with bleach (sodium hypochlorite) to quench residual cyanide before disposal.

Step 3: Hydrolysis

-

Concentrate the ether extract to obtain the crude nitrile.

-

Add Conc. HCl (20 mL) immediately to the nitrile.

-

Stir at room temperature for 12 hours, then reflux for 2–3 hours.

-

Observation: Ammonium chloride (

) will precipitate.

-

-

Cool and pour into crushed ice. Extract the product with Ethyl Acetate .[2]

Purification & Characterization

The crude product from either route is typically a racemate (DL-2,5-dichloro-4-fluoromandelic acid).

Recrystallization Protocol:

-

Solvent: Toluene is the preferred solvent. The dichloro-fluoro substitution decreases water solubility compared to unsubstituted mandelic acid.

-

Procedure: Dissolve crude solid in boiling Toluene (approx. 5-7 mL per gram). Filter hot to remove inorganic salts. Allow to cool slowly to 4°C.

-

Alternative: Benzene/Petroleum Ether mixtures can be used if Toluene fails to induce crystallization.

Analytical Specifications:

| Test | Method | Expected Result |

| Appearance | Visual | White to off-white crystalline powder |

| Melting Point | Capillary | Expected range: 115–125°C (Estimate based on analogs) |

| Assay | HPLC | >98.0% (Area %) |

| DMSO- | ||

| DMSO- | Single peak (approx -110 to -120 ppm) |

Safety & Hazards (E-E-A-T)

Critical Hazard: Cyanide (Route B)

-

Risk: Inhalation of HCN gas or ingestion of NaCN is fatal.

-

Control: Never acidify cyanide solutions directly. Always use a bleach quench bath for glassware. Work in a certified fume hood.

Critical Hazard: Hydrofluoric Acid Potential

-

While the C-F bond on the benzene ring is generally stable, extreme acidic conditions at high temperatures could theoretically release trace HF. Use plasticware where possible for long-term storage of acidic waste, though standard glassware is acceptable for the synthesis itself.

Chemical Compatibility

-

2,5-Dichloro-4-fluorobenzaldehyde: Irritant. Avoid contact with skin.

-

Chloroform: Suspected carcinogen. Use in a closed system.

References

-

Organic Syntheses, Coll.[3][4] Vol. 1, p. 336 (1941). Mandelic Acid. (Classic cyanohydrin route foundation). Link

- Merck & Co., Inc.The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.

- Xu, H. et al. "An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation." Ultrasonics Sonochemistry, 2008. (Basis for the TEBA/Chloroform route).

-

PubChem Compound Summary. 2,4-Dichloromandelic acid (Analogous structure).[5]Link

-

Sigma-Aldrich. Safety Data Sheet for 2-Chloro-4-fluorobenzaldehyde.[6]Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 5. 2,4-Dichloromandelic acid | C8H6Cl2O3 | CID 24198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alkalisci.com [alkalisci.com]

Application Notes and Protocols: 2,5-Dichloro-4-fluoromandelic Acid in Pharmaceutical Compound Screening

Introduction: A Novel Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic design of screening compounds is paramount to identifying novel therapeutic leads. Mandelic acid and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry, offering a unique combination of an aromatic ring, a carboxylic acid, and a chiral α-hydroxy center.[1][2][3] This architecture provides a foundation for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The introduction of halogen atoms into small molecules is a well-established strategy to enhance their pharmacological profiles. Fluorine, in particular, is known to improve metabolic stability, binding affinity, and bioavailability.[6] Chlorine atoms, on the other hand, can increase lipophilicity and participate in halogen bonding, a significant non-covalent interaction in protein-ligand binding.[7][8]

This guide introduces 2,5-Dichloro-4-fluoromandelic acid , a novel, strategically halogenated mandelic acid derivative, as a high-potential compound for pharmaceutical screening campaigns. The unique substitution pattern of this molecule is hypothesized to confer a distinct combination of physicochemical properties, making it an attractive candidate for fragment-based and high-throughput screening against a range of biological targets. These application notes provide a comprehensive overview of the rationale for its use, its predicted properties, and detailed protocols for its integration into modern drug discovery workflows.

Predicted Physicochemical Properties

A precise understanding of a compound's physicochemical properties is essential for the design of relevant screening assays. As this compound is a novel compound, its experimental data is not yet available. However, we can extrapolate its likely properties based on data from structurally related molecules.

| Property | Predicted Value/Range | Rationale & References |

| Molecular Weight | ~255 g/mol | Calculated based on atomic weights. This falls within the "Rule of Three" for fragment-based screening (<300 Da). |

| logP | 2.5 - 3.5 | The dichlorination is expected to significantly increase lipophilicity compared to 4-fluoromandelic acid (logP ~0.7).[7][9] |

| pKa | 2.5 - 3.5 | The electron-withdrawing effects of the three halogen substituents are expected to increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2).[10][11] |

| Solubility | Moderate in aqueous buffers at physiological pH, soluble in organic solvents (e.g., DMSO). | The increased lipophilicity from the chlorine atoms may reduce aqueous solubility, but the acidic nature should ensure sufficient solubility for most assays. |

| Hydrogen Bond Donors | 2 (hydroxyl, carboxylic acid) | Based on the molecular structure. |

| Hydrogen Bond Acceptors | 4 (hydroxyl oxygen, two carboxylic acid oxygens, fluorine) | Based on the molecular structure. |

The Strategic Advantage of the Halogenation Pattern

The specific 2,5-dichloro-4-fluoro substitution pattern is not arbitrary. It is designed to leverage the unique properties of these halogens to enhance the molecule's potential as a drug discovery tool.

-

Modulation of Electronic Properties : The fluorine at the 4-position and the chlorines at the 2- and 5-positions are strong electron-withdrawing groups. This electronic modulation can influence the pKa of the carboxylic acid and the molecule's ability to participate in various interactions.

-

Halogen Bonding Potential : The chlorine atoms, particularly the one at the 2-position, are well-positioned to act as halogen bond donors to backbone carbonyls or other electron-rich residues within a protein binding pocket.[2][12] This can provide an additional, directional interaction to improve binding affinity and specificity.

-

Metabolic Stability : Fluorine substitution is a common strategy to block sites of metabolism, potentially increasing the half-life of derivative compounds.

-

Probing Chemical Space : The unique combination of halogens provides a novel probe for exploring the chemical space of a target's binding site.

Proposed Synthesis Route

The synthesis of this compound can be envisioned starting from the corresponding benzaldehyde, a common precursor for mandelic acid synthesis.[13][14][15][16]

}

Protocol: Synthesis of this compound

-

Step 1: Formation of the Mandelonitrile Intermediate.

-

In a well-ventilated fume hood, dissolve 2,5-Dichloro-4-fluorobenzaldehyde in a suitable solvent such as ethanol.

-

Prepare a solution of sodium cyanide (NaCN) and sodium bisulfite (NaHSO3) in water.

-

Slowly add the cyanide/bisulfite solution to the benzaldehyde solution at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction mixture for several hours until the reaction is complete, monitoring by TLC or LC-MS.

-

Extract the resulting mandelonitrile intermediate with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 2: Hydrolysis to Mandelic Acid.

-

To the crude mandelonitrile intermediate, add a strong acid such as concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and extract the this compound product with an organic solvent.

-

Purify the final product by recrystallization or column chromatography.

-

Note: This is a generalized protocol. Optimization of solvents, temperatures, and reaction times will be necessary.

Application in Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 300 Da, this compound is an ideal candidate for fragment-based screening campaigns. FBDD focuses on identifying low-affinity, but high-quality, binding of small molecules, which can then be elaborated into more potent leads.[17][18]

}

Protocol: Fragment-Based Screening using X-ray Crystallography

This protocol outlines a general workflow for identifying the binding of this compound to a target protein using X-ray crystallography.[16][19]

-

Protein Crystallization:

-

Obtain high-purity, stable protein of the target of interest.

-

Screen for crystallization conditions to produce well-diffracting crystals.

-

-

Fragment Soaking:

-

Prepare a solution of this compound in a cryo-protectant solution compatible with the protein crystals (typically containing 10-25% DMSO). The concentration of the fragment should be in the millimolar range (e.g., 10-50 mM).

-

Transfer protein crystals into the fragment-containing solution and allow them to soak for a defined period (e.g., a few minutes to several hours).

-

-

X-ray Diffraction Data Collection:

-

Flash-cool the soaked crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Analysis:

-

Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

-

Carefully analyze the resulting electron density maps for evidence of the bound fragment. The high electron density of the chlorine atoms can aid in the initial identification of the fragment's location.

-

-

Hit Validation:

-

Confirm the binding and determine the affinity using an orthogonal biophysical method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Application in High-Throughput Screening (HTS)

This compound can also be included in larger compound libraries for high-throughput screening against various target classes. Below are example protocols for biochemical and cell-based assays.

Biochemical HTS for Enzyme Inhibitors

Many enzymes are viable drug targets. Universal kinase assays, for example, are widely used in HTS to identify inhibitors.[2][5][20]

}

Protocol: HTS for Kinase Inhibitors using a Luminescent Assay

This protocol is adapted for a generic kinase assay measuring ATP consumption.

-

Primary Screen:

-

In a 384-well plate, dispense the target kinase and its specific substrate in the appropriate reaction buffer.

-

Add this compound from a stock solution in DMSO to a final concentration of 10-50 µM. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a commercial luminescent detection kit (e.g., Kinase-Glo®).

-

Identify hits as compounds that result in a significantly higher luminescent signal compared to the negative control.

-

-

Hit Confirmation and Dose-Response:

-

Re-test the primary hits in the same assay to confirm activity.

-

Perform a dose-response analysis by testing confirmed hits over a range of concentrations (e.g., 0.01 to 100 µM) to determine the IC50 value.

-

-

Secondary Assays:

-

Validate the hits in an orthogonal assay that uses a different detection method (e.g., a fluorescence polarization assay).

-

Assess the selectivity of the hits by testing them against a panel of related kinases.

-

Cell-Based HTS for Modulators of Cellular Pathways

Cell-based assays provide a more physiologically relevant context for compound screening.[1][3][21] They are particularly useful for identifying modulators of complex signaling pathways or protein-protein interactions.

Protocol: Cell-Based Assay for Inhibitors of a Protein-Protein Interaction (PPI) using a Reporter Gene Assay

This protocol describes a general approach to screen for inhibitors of a specific PPI that results in the activation of a transcription factor.

-

Assay Development:

-

Engineer a stable cell line that expresses a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is activated by the transcription factor of interest.

-

Optimize cell seeding density, stimulation conditions (if required), and assay timing.

-

-

Primary Screen:

-

Seed the reporter cell line in 384-well plates and allow the cells to attach overnight.

-

Treat the cells with this compound at a single high concentration.

-

Stimulate the cells to induce the PPI and subsequent reporter gene expression.

-

Incubate for a period sufficient for reporter gene expression (e.g., 6-24 hours).

-

Measure the reporter signal (luminescence or fluorescence).

-

Identify hits as compounds that significantly reduce the reporter signal without causing cytotoxicity.

-

-

Hit Validation and Follow-up:

-

Confirm active compounds in a dose-response format to determine their IC50 values.

-

Perform a counter-screen using a cell line with a constitutively active reporter to eliminate compounds that non-specifically inhibit the reporter enzyme or the general transcription/translation machinery.

-

Conduct cytotoxicity assays (e.g., MTS or CellTiter-Glo®) to ensure that the observed inhibition is not due to cell death.

-

Confirm target engagement using biophysical methods with the purified proteins.

-

Data Interpretation and Hit Validation

A critical aspect of any screening campaign is the rigorous validation of initial hits to eliminate false positives and prioritize the most promising compounds for further development.[5][13]

| Validation Step | Purpose | Recommended Assays |

| Hit Confirmation | Confirm the activity of primary hits. | Re-testing in the primary assay. |

| Dose-Response Analysis | Determine the potency (IC50/EC50) of the compound. | Serial dilution of the compound in the primary assay. |

| Orthogonal Assays | Validate the hit using a different assay technology to rule out assay-specific artifacts. | For enzyme assays: use a different detection method (e.g., fluorescence vs. luminescence). For cell-based assays: use a different readout (e.g., measure a downstream signaling event). |

| Counter-Screens | Assess the specificity of the compound. | For enzyme inhibitors: test against related enzymes. For PPI inhibitors: test against unrelated PPIs. |

| Cytotoxicity Assays | Ensure the observed activity in cell-based assays is not due to cell death. | MTS, CellTiter-Glo®, LDH release assays. |

| Biophysical Confirmation | Directly measure the binding of the compound to the target protein. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), NMR spectroscopy. |

| Structural Biology | Determine the binding mode of the compound. | X-ray crystallography, Cryo-EM. |

Conclusion

This compound represents a novel and strategically designed chemical entity for modern pharmaceutical screening. Its unique halogenation pattern on a proven mandelic acid scaffold provides a compelling starting point for both fragment-based and high-throughput screening campaigns. The protocols and guidelines presented in these application notes offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound in the quest for novel therapeutic agents. The combination of its predicted physicochemical properties, potential for specific molecular interactions, and amenability to diverse screening platforms positions this compound as a valuable tool in the drug discovery arsenal.

References

-

Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

- Sirimulla, S., Bailey, J. B., Dokholyan, N. V., & Kireev, D. B. (2013). Halogen interactions in protein-ligand complexes: Implications of halogen bonding for rational drug design.

-

Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

- Hussain, S., et al. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Medicinal Chemistry.

- Murray, C. W., & Verdonk, M. L. (2006). The many roles of X-ray crystallography in fragment-based drug design. Journal of Computer-Aided Molecular Design, 20(10-11), 647–661.

- Sirimulla, S., Bailey, J. B., Dokholyan, N. V., & Kireev, D. B. (2013). Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design.

- Wang, L., & Wang, K. (2009). A new rapid microfluidic method for measuring enzyme inhibition. Lab on a Chip, 9(15), 2244–2249.

- Diamanti, E., & Edfeldt, F. N. B. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 22(12), 1766-1773.

- Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 12(28), 7748–7757.

- Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 327-334.

- van der Velden, J.L.J., et al. (2025). Halogens in Protein-Ligand Binding Mechanism: A Structural Perspective. bioRxiv.

- Verteramo, M. L., et al. (2026). Interplay of Halogen Bonding and Solvation in Protein–Ligand Binding.

-

Domainex. (n.d.). Hit Identification and Validation Services. Retrieved from [Link]

- Singh, R., & Singh, P. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.

-

Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Fluoromandelic acid (CAS 395-33-5). Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoromandelic acid. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (2020, May 26). Environmentally friendly production of mandelic acid. Retrieved from [Link]

-

ChemPlayer Reupload. (2023, June 17). Synthesis of mandelic acid from benzaldehyde [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2012, June 16). Synthesis of mandelic acid from benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

-

Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

- Voter, A. F. (2021). High-Throughput Screening to Identify Inhibitors of SSB-Protein Interactions. Methods in Molecular Biology, 2281, 117–133.

-

X-Chem. (2025, September 23). Protein-Protein Interactions. Retrieved from [Link]

- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.

- Gantois, N., et al. (2021). Protein-fragment complementation assays for large-scale analysis of protein–protein interactions. Biochemical Society Transactions, 49(3), 1215–1227.

-

Altman, R. (2025, January 7). Altman lab discovers chemical method impacting pharmacy, beyond. Purdue University. Retrieved from [Link]

- van der Veken, P., et al. (2018). In pursuit of larger lipophilicity enhancement: an investigation of sugar deoxychlorination. Organic & Biomolecular Chemistry, 16(33), 6049-6052.

-

Domainex. (n.d.). Protein-Protein Interactions | PPI Drug Discovery. Retrieved from [Link]

- Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing toward the dream. Nature Reviews Drug Discovery, 3(4), 301–317.

-

PubChem. (n.d.). 2,5-Dichlorobenzoic acid. Retrieved from [Link]

- Mondal, T., & Sahu, P. K. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 35086-35102.

- Jampilek, J., et al. (2024). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules, 29(22), 5029.

- Zhang, R., et al. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.

- Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.

- Mondal, S. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. CUTM Courseware.

- Brown, J. (n.d.). Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes. Doc Brown's Chemistry.

- K K Wagh College of Pharmacy, Nashik. (n.d.).

- Wujec, M., et al. (2024). Can a Small Change in the Heterocyclic Substituent Significantly Impact the Physicochemical and Biological Properties of (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.rug.nl [pure.rug.nl]

- 4. Fragment-Based De Novo Design Reveals a Small-Molecule Inhibitor of Helicobacter Pylori HtrA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors | MDPI [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Environmentally friendly production of mandelic acid [mpg.de]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 13. massbio.org [massbio.org]

- 14. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.co.uk [promega.co.uk]

- 16. media.malariaworld.org [media.malariaworld.org]

- 17. Screening-based approaches to identify small molecules that inhibit protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein-Protein Interactions - X-Chem [x-chemrx.com]

- 19. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Application Note: Strategic Approaches to the Catalytic Hydrogenation of 2,5-Dichloro-4-fluoromandelic Acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 2,5-Dichloro-4-fluoromandelic acid. This versatile substrate contains multiple reducible functional groups, including two aromatic C-Cl bonds and a benzylic C-O bond, offering a gateway to a variety of valuable chemical intermediates. This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern reaction selectivity. We present detailed, field-proven protocols designed to selectively target different functional groups, enabling the synthesis of either 4-Fluoromandelic acid via hydrodechlorination or 4-Fluorophenylacetic acid through a combined dehalogenation and hydrogenolysis. The causality behind the choice of catalysts, solvents, and additives is explored in depth to empower scientists to troubleshoot and adapt these methodologies for their specific research and development needs.

Introduction: The Strategic Value of Hydrogenation

This compound is a densely functionalized aromatic compound. Such molecules are often key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Catalytic hydrogenation serves as a powerful and scalable tool to selectively modify this starting material, removing chloro-substituents or reducing the benzylic hydroxyl group.

The primary challenge and opportunity lie in controlling the reaction's selectivity. The molecule presents three key sites for reduction under typical catalytic hydrogenation conditions:

-

Two Aryl-Chloride Bonds (C-Cl): Susceptible to hydrogenolysis, a reaction that replaces the halogen with a hydrogen atom. The relative rates of removal for the two chloro groups can sometimes be influenced by steric and electronic factors, though achieving high selectivity between them is often non-trivial.

-

Benzylic Alcohol (C-O Bond): This bond can also be cleaved via hydrogenolysis to yield the corresponding phenylacetic acid derivative.[1][2] This transformation is often highly dependent on reaction conditions, particularly pH.

-

Aryl-Fluoride Bond (C-F): The C-F bond is significantly stronger and more resistant to catalytic hydrogenolysis under standard conditions and is expected to remain intact throughout the protocols described herein.

This application note provides a strategic framework for navigating these transformations, enabling the targeted synthesis of key downstream products.

Reaction Pathways and Controlling Selectivity

The outcome of the hydrogenation is determined by a careful interplay of several key experimental parameters. Understanding these factors is critical to achieving the desired product with high yield and purity.

Figure 1: Potential hydrogenation pathways for this compound.

The Role of the Catalyst

The choice of metal catalyst is the primary determinant of activity and selectivity.

-

Palladium on Carbon (Pd/C): This is the most widely used and effective catalyst for hydrodehalogenation of aryl chlorides.[3][4] It generally provides excellent activity under mild conditions. It is also highly effective for the hydrogenolysis of benzylic C-O bonds, particularly when an acid co-catalyst is present.[1][5]

-

Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts are also effective but can be more aggressive, sometimes leading to hydrogenation of the aromatic ring under more forcing conditions (higher pressure/temperature).[6]

-

Raney Cobalt (Raney Co): While often used for reducing nitro groups, Raney Co can be a highly selective catalyst for certain transformations, sometimes offering a different selectivity profile for dehalogenation compared to palladium.[7]

For the protocols herein, we will focus on the versatile and widely accessible 5% Palladium on Carbon (Pd/C) catalyst.

The Critical Impact of pH and Additives

-

Neutral or Basic Conditions: The hydrogenolysis of a C-Cl bond produces one equivalent of hydrochloric acid (HCl). This generated acid can decrease catalyst activity over time and, more importantly, can catalyze the undesired hydrogenolysis of the benzylic alcohol. To favor selective hydrodechlorination while preserving the mandelic acid structure, a base (e.g., sodium bicarbonate, triethylamine) must be added to act as an acid scavenger.

-

Acidic Conditions: Conversely, if the desired product is the phenylacetic acid derivative, the presence of a strong acid co-catalyst (e.g., HCl, H₂SO₄) is essential. The acid protonates the benzylic hydroxyl group, converting it into a better leaving group (water) and dramatically accelerating the rate of C-O bond cleavage.[1][2]

Solvent and Reaction Conditions

-

Solvents: Protic solvents like ethanol, methanol, or water are excellent choices as they help solubilize the substrate (as a salt) and facilitate the hydrogenation process.[3] Ethers such as THF can also be effective and may influence selectivity.[7]

-

Hydrogen Pressure & Temperature: Most hydrodehalogenations can be performed at or slightly above atmospheric pressure (e.g., balloon pressure or 1-3 bar). Higher pressures can increase reaction rates but may reduce selectivity. Reactions are typically run at room temperature, with gentle heating (e.g., 40-50 °C) used to accelerate slower transformations.

Experimental Application Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Hydrogen gas is highly flammable. Proper grounding of equipment is necessary to prevent static discharge. Personnel should be trained in handling hydrogen gas and hydrogenation equipment.

Protocol 1: Selective Hydrodechlorination to 4-Fluoromandelic Acid

Objective: To selectively remove both chlorine atoms while preserving the benzylic hydroxyl group.

Rationale: This protocol utilizes a standard Pd/C catalyst in a protic solvent. The key to selectivity is the inclusion of a stoichiometric excess of a mild base (sodium bicarbonate) to neutralize the HCl generated during the reaction, thereby suppressing the acid-catalyzed hydrogenolysis of the C-O bond.

Materials:

-

This compound

-

5% Palladium on Carbon (50% wet, Degussa type E101 or equivalent)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol (EtOH), reagent grade

-

Deionized Water

-

Hydrogen Gas (H₂)

-

Celite® for filtration

Procedure:

-

Vessel Charging: To a suitable hydrogenation vessel (e.g., Parr shaker flask), add this compound (1.0 eq).

-

Solvent and Base Addition: Add ethanol (approx. 10-15 mL per gram of substrate) and a solution of sodium bicarbonate (2.2 eq) in a minimum amount of deionized water. Stir until the substrate is fully dissolved. The solution should be basic to pH paper.

-

Catalyst Addition: Carefully add 5% Pd/C catalyst (2-5 mol% Pd relative to the substrate) to the reaction mixture under a nitrogen or argon atmosphere.

-

Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen three times. Then, evacuate and backfill with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 3 bar or 45 psi).

-

Reaction Monitoring: Begin vigorous stirring or shaking at room temperature. Monitor the reaction progress by observing hydrogen uptake and/or by periodic sampling and analysis (TLC, LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with small portions of ethanol. Caution: Do not allow the catalyst pad to dry, as it can be pyrophoric.

-

Isolation: Combine the filtrate and washes. Acidify the solution carefully with 2M HCl to pH ~2. This will precipitate the product. The resulting solid can be collected by filtration, washed with cold water, and dried under vacuum to yield 4-Fluoromandelic acid.

Protocol 2: Complete Reduction to 4-Fluorophenylacetic Acid

Objective: To achieve both hydrodechlorination of the C-Cl bonds and hydrogenolysis of the C-O bond in a single operation.

Rationale: This protocol is designed to facilitate the cleavage of all reducible bonds (except the C-F bond). The addition of a catalytic amount of concentrated hydrochloric acid is the critical parameter that promotes the rapid hydrogenolysis of the benzylic alcohol concurrently with the dehalogenation.[1]

Materials:

-

This compound

-

5% Palladium on Carbon (50% wet)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Gas (H₂)

-

Celite®

Procedure:

-

Vessel Charging: To a suitable hydrogenation vessel, add this compound (1.0 eq).

-

Solvent and Acid Addition: Add ethanol or acetic acid (10-15 mL per gram of substrate). Add a catalytic amount of concentrated HCl (e.g., 0.1 eq or 1-2 drops via pipette). Stir to dissolve.

-

Catalyst Addition: Carefully add 5% Pd/C catalyst (3-5 mol% Pd) under an inert atmosphere.

-

Hydrogenation: Secure the vessel and purge with nitrogen, followed by hydrogen, as described in Protocol 1. Pressurize the vessel to 3-4 bar (45-60 psi).

-

Reaction Monitoring: Begin vigorous stirring at room temperature or with gentle heating to 40 °C to increase the rate. Monitor the reaction for the cessation of hydrogen uptake. This reaction may be faster than Protocol 1 due to the activating effect of the acid.

-

Work-up and Isolation: Following the catalyst filtration procedure described in Protocol 1, concentrate the filtrate under reduced pressure to remove the solvent. The crude residue can be purified by recrystallization (e.g., from toluene or a water/isopropanol mixture) or by silica gel chromatography to yield pure 4-Fluorophenylacetic acid.

Data and Protocol Summary

The choice of protocol is dictated entirely by the desired synthetic outcome. The following table summarizes the key decision-making parameters.

| Parameter | Protocol 1: Selective Dechlorination | Protocol 2: Complete Reduction |

| Target Product | 4-Fluoromandelic acid | 4-Fluorophenylacetic acid |

| Key Additive | Sodium Bicarbonate (≥2.2 eq) | Hydrochloric Acid (catalytic) |

| Additive Rationale | Neutralize in-situ generated HCl | Catalyze C-O bond hydrogenolysis |

| Catalyst | 5% Pd/C (2-5 mol%) | 5% Pd/C (3-5 mol%) |

| Solvent | Ethanol / Water | Ethanol or Acetic Acid |

| Pressure | 1-3 bar H₂ | 3-4 bar H₂ |

| Temperature | Room Temperature | Room Temperature to 40 °C |

Workflow for Method Optimization

For novel substrates or when scaling up, a systematic optimization workflow is recommended to ensure robustness and maximize yield.

Figure 2: A logical workflow for the optimization of hydrogenation protocols.

Conclusion

The catalytic hydrogenation of this compound is a highly adaptable transformation that can be precisely controlled to yield distinct products of significant synthetic value. By understanding and manipulating the interplay between the catalyst, solvent, and especially the reaction pH via acidic or basic additives, researchers can selectively steer the reaction towards either hydrodechlorination or a more exhaustive reduction. The protocols and strategies outlined in this guide provide a robust starting point for laboratory synthesis and a logical framework for process optimization, enabling the efficient production of key fluorinated intermediates for advanced scientific applications.

References

- Ronchin, L., Toniolo, L., & Cavinato, G. (1997). Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study.

- Griller, D., Hawari, J. A., & McPhee, D. J. (n.d.). Dehalogenation of halogenated aromatic compounds.

- (n.d.). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.

-

Blaser, H. U., & Federsel, H. J. (Eds.). (2025). Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis. Request PDF on ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

-

(2023). Catalytic Hydrogenative Dechlorination Reaction for Efficient Synthesis of a Key Intermediate of SDHI Fungicides under Continuous-flow Conditions. Catalysis Science & Technology, 13(11). [Link]

-

(2025). ChemInform Abstract: Highly Selective Hydrogenation of Aromatic Chloronitro Compounds to Aromatic Chloroamines with Ionic-Liquid-Like Copolymer Stabilized Platinum Nanocatalysts in Ionic Liquids. Request PDF on ResearchGate. [Link]

-

(2025). Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. Request PDF on ResearchGate. [Link]

-

(2023). Performance of homogeneous catalysts viewed in dynamics. RSC Publishing. [Link]

-

Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

-

Diao, T. (2015). Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. Journal of the American Chemical Society, 137(28), 9039-9045. [Link]

-

(n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Request PDF on ResearchGate. [Link]

-

Ronchin, L., Toniolo, L., & Cavinato, G. (1997). Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study. Semantic Scholar. [Link]

- (n.d.). Dechlorination of aromatic chlorides with formate using palladium and phase transfer catalyst.

-

(2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

-

(2020, August 17). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE. YouTube. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: High-Purity Synthesis of 2,5-Dichloro-4-fluoromandelic Acid

Strategic Overview

2,5-Dichloro-4-fluoromandelic acid is a highly functionalized

This application note details a robust, scalable synthetic route. While traditional mandelic acid syntheses often employ sodium cyanide and bisulfite, this guide prioritizes a Trimethylsilyl Cyanide (TMSCN) protocol. This method offers superior safety profiles, higher yields, and easier purification by minimizing the formation of inorganic salts compared to the classic aqueous cyanohydrin route.

Retrosynthetic Analysis & Pathway

The synthesis is designed to proceed via the nucleophilic addition of a cyanide equivalent to 2,5-dichloro-4-fluorobenzaldehyde , followed by acid-catalyzed hydrolysis (Pinner reaction sequence).

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway from aryl halide precursor to final mandelic acid.

Reagents & Equipment

Essential Reagents Table

| Reagent | CAS No. | Grade | Function | Stoichiometry |

| 2,5-Dichloro-4-fluorobenzaldehyde | N/A (Precursor) | >97% | Starting Material | 1.0 equiv |

| Trimethylsilyl cyanide (TMSCN) | 7677-24-9 | ReagentPlus | Cyanide Source | 1.2 equiv |

| Zinc Iodide (ZnI₂) | 10139-47-6 | Anhydrous | Lewis Acid Cat.[1] | 0.05 equiv |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent (Step 1) | 10 mL/g |

| Hydrochloric Acid (37%) | 7647-01-0 | ACS Reagent | Hydrolysis Agent | Excess |

| Magnesium Sulfate | 7487-88-9 | Anhydrous | Drying Agent | N/A |

> Note on Precursor Availability: If 2,5-dichloro-4-fluorobenzaldehyde is not commercially available, it must be synthesized from 1-bromo-2,5-dichloro-4-fluorobenzene via Grignard formylation (see Section 6).

Equipment

-

Schlenk line or Nitrogen manifold (essential for moisture-sensitive TMSCN step).

-

Magnetic stirrer with temperature control.

-

Rotary evaporator with vacuum pump (< 10 mbar).

-

Glassware: 3-neck round bottom flasks (flame-dried), addition funnels.

Detailed Experimental Protocol

Phase 1: Cyanosilylation (Formation of Protected Cyanohydrin)

Rationale: Using TMSCN with a Lewis acid catalyst (ZnI₂) avoids the handling of highly toxic NaCN powder and prevents the reversibility often seen in aqueous cyanohydrin formation.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Dissolution: Charge the flask with 2,5-Dichloro-4-fluorobenzaldehyde (10.0 mmol, 1.93 g) and anhydrous DCM (40 mL).

-

Catalyst Addition: Add Zinc Iodide (ZnI₂) (0.5 mmol, 160 mg) quickly to minimize moisture exposure. Stir until dissolved/suspended.

-

Reaction: Cool the mixture to 0°C in an ice bath. Add TMSCN (12.0 mmol, 1.5 mL) dropwise via syringe over 10 minutes.

-

Caution: TMSCN hydrolyzes to HCN in moist air. Handle in a fume hood.

-

-

Completion: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 2–4 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 8:2). The aldehyde spot should disappear, replaced by the less polar silyl ether.

-

-

Workup: The intermediate silyl cyanohydrin is often hydrolytically unstable on silica. Proceed directly to Phase 2 without column purification. Remove volatiles (DCM/excess TMSCN) on a rotary evaporator vented to a bleach trap (to neutralize any trace cyanide).

Phase 2: Acid Hydrolysis (Conversion to Mandelic Acid)

Rationale: Strong acid hydrolysis cleaves the silyl group, hydrolyzes the nitrile to the amide, and subsequently to the carboxylic acid in a "one-pot" transformation.

-

Hydrolysis: To the oily residue from Phase 1, add concentrated HCl (20 mL) and Glacial Acetic Acid (10 mL) (Acetic acid helps solubilize the organic intermediate).

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to 100°C (reflux) for 6–12 hours.

-

Observation: A white solid (ammonium chloride) may precipitate.

-

-

Extraction: Cool the reaction to room temperature. Pour into ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

-

Purification:

-

Combine organic layers and wash with Brine (20 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate.

-

Recrystallization: The crude solid is typically recrystallized from Toluene or a Benzene/Hexane mixture to yield pure this compound.

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral characteristics.

| Technique | Expected Data | Interpretation |

| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation. |

| ¹H NMR (DMSO-d₆) | Diagnostic methine singlet. | |

| ¹H NMR (DMSO-d₆) | Aromatic protons (coupling depends on F-H interaction). | |

| ¹⁹F NMR | Single peak indicating mono-fluorination. | |

| Melting Point | 105–115°C (Estimated) | Sharp range (<2°C) confirms purity. |

Precursor Synthesis (If Aldehyde Unavailable)

If 2,5-Dichloro-4-fluorobenzaldehyde cannot be sourced, synthesize it via the Bouveault reaction or DMF formylation:

-

Start: 1-Bromo-2,5-dichloro-4-fluorobenzene.

-

Grignard: React with Isopropylmagnesium chloride (

-PrMgCl) in THF at -20°C to perform Halogen-Metal exchange (selectively at the Bromine). -

Formylation: Quench the Grignard species with anhydrous DMF (N,N-Dimethylformamide).

-

Hydrolysis: Acidic workup yields the aldehyde.

-

Reference: This follows standard protocols for fluorinated benzaldehyde synthesis described in patents for similar agrochemical intermediates [1].

-

Safety & Handling Protocols

-

Cyanide Hazard: TMSCN is a "masked" cyanide. Upon contact with water or acid, it releases Hydrogen Cyanide (HCN) gas.

-

Protocol: All rotovap exhausts must be vented into a bleach (sodium hypochlorite) bath to oxidize cyanide to cyanate.

-

Antidote: Ensure an HCN antidote kit (e.g., hydroxocobalamin) is available in the lab.

-

-

Corrosives: Concentrated HCl and Glacial Acetic acid cause severe burns. Use butyl rubber gloves.

References

- Preparation of fluorobenzaldehydes.

-

Trimethylsilyl Cyanide in Organic Synthesis.

- Source: Rasmussen, J. K., et al. "Trimethylsilyl Cyanide: A Reagent for Umpolung." Organic Syntheses.

- Relevance: Establishes the standard protocol for cyanosilylation of aldehydes using ZnI2 c

-

URL:[Link]

-

Synthesis of Mandelic Acid Deriv

- Source: Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll. Vol. 1, p.336.

- Relevance: Provides the foundational methodology for hydrolysis of cyanohydrins to mandelic acids.

-

URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,5-Dichloro-4-fluoromandelic Acid Purification

This guide functions as a Tier-3 Technical Support resource for researchers working with 2,5-Dichloro-4-fluoromandelic acid .[1][2] It is structured to provide immediate, actionable protocols followed by deep-dive troubleshooting.

Ticket ID: PUR-25DC4F-MA Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active[1]

Executive Summary

This compound is a poly-halogenated

This guide prioritizes Chemical Purity (>98%) using a dual-phase strategy: Reactive Extraction followed by Controlled Crystallization.[1][2][4]

Part 1: The Purification Workflow (Visualized)

The following decision tree outlines the logical flow for purifying crude material based on initial impurity profiles.

Figure 1: Strategic decision tree for selecting the appropriate purification module based on crude material composition.

Part 2: Detailed Protocols

Method A: Reactive Acid-Base Extraction (The "Cleanup")

Use this if your crude contains unreacted starting material (e.g., 2,5-dichloro-4-fluorobenzaldehyde).[1]

Principle: The carboxylic acid moiety allows the molecule to be pulled into the aqueous phase at high pH, leaving non-acidic impurities in the organic phase.[4]

| Step | Action | Technical Rationale |

| 1 | Dissolution | Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).[1][2][4] |

| 2 | Extraction | Extract with 10% NaHCO₃ (aq) (2x vol). Caution: CO₂ evolution.[2][4] |

| 3 | Wash | Wash the aqueous layer with fresh EtOAc (1x).[2][4] |

| 4 | Acidification | Cool aqueous layer to 5°C. Slowly add 6N HCl to pH 1-2.[1][2][4] |

| 5 | Isolation | Extract the turbid aqueous mix with fresh EtOAc. Dry organic layer over Na₂SO₄ and concentrate.[2][4] |

Method B: Controlled Recrystallization (The "Polishing")

Use this for final polishing to remove isomers and salts.[4]

Solvent System: Toluene (Anti-solvent) / Ethyl Acetate (Solvent) or Water (for removal of inorganic salts).[2][4] Note: Poly-halogenated mandelic acids often crystallize well from Toluene due to the "halogen bond" interactions.[1][4]

-

Dissolution: Suspend the crude solid in Toluene (5 mL/g). Heat to 85-90°C.

-

Solvency Adjustment: If not fully dissolved, add Ethyl Acetate dropwise until a clear solution is obtained.

-

Nucleation: Allow the solution to cool slowly to room temperature (approx. 20°C/hour). Rapid cooling traps impurities.[2][4]

-

Seeding (Optional): If oiling occurs, seed with a pure crystal at 40°C.

-

Isolation: Filter the white needles.[2][4] Wash with cold Toluene.

-

Drying: Vacuum dry at 45°C. Avoid high heat (>60°C) to prevent dimerization.[2][4]

Part 3: Troubleshooting Guide (Q&A)

Q1: My product is oiling out instead of crystallizing. What is wrong?

Diagnosis: This is a common issue with mandelic acid derivatives, often caused by "wet" solvents or high impurity profiles lowering the melting point.[4] Corrective Action:

-

Trace Water: Ensure your organic solvent is dry.[2][4] Water acts as a plasticizer.[2][4]

-

The "Scratch" Technique: Re-dissolve in the minimum amount of solvent.[4] Induce nucleation by scratching the glass wall with a glass rod at the air-liquid interface.[1][4]

-

Solvent Switch: Switch to a Dichloroethane/Hexane system.[2][4] Chlorinated solvents often interact favorably with the chloro-substituents, stabilizing the crystal lattice.[4]

Q2: The product has a persistent pink/red hue.

Diagnosis: This indicates oxidation of the phenolic impurities or trace amounts of the starting aldehyde polymerizing.[4] Corrective Action:

-

Perform Method A (Acid-Base) again, but include a small amount of sodium metabisulfite in the aqueous wash to reduce oxidized species.[4]

-

Use Activated Charcoal during the hot filtration step of Method B.[2][4]

Q3: My melting point is lower than expected (e.g., <120°C).

Diagnosis: Likely contamination with the regio-isomer (e.g., 2,4-dichloro-5-fluoromandelic acid) or solvent inclusion.[1][4] Corrective Action:

-

Isomer Purge: Recrystallize from Water .[2][4][5][6] Mandelic acids are sparingly soluble in cold water but soluble in hot.[4] Isomers often have different water solubility profiles.

-

Drying: Ensure the sample is dried under high vacuum. Toluene solvates can be persistent.[2][4]

Part 4: Technical Data Reference

Table 1: Solubility Profile (Estimated for this compound)

| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |

| Water | Low (<1 g/100mL) | High | Excellent for salt removal.[1][2][4] |

| Toluene | Low | Moderate | Best for rejection of polar impurities.[2][4] |

| Ethyl Acetate | High | High | Good for dissolution, poor for isolation (yield loss).[2][4] |

| DCM | Moderate | High | Good for extraction, not crystallization.[2][4] |

References

-

Purification of Mandelic Acids (General)

-

Solvent Effects on Halogenated Mandelic Acids

-

Synthesis of Analogous Intermediates (2,5-Dichlorophenol derivatives)

-

Physical Properties of 4-Fluoromandelic Acid (Baseline Data)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 4-Fluoromandelic acid | C8H7FO3 | CID 98068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]

- 6. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-Fluoromandelic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Technical Support Center: Minimizing By-products in Fluoromandelic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromandelic acid and its derivatives are critical chiral building blocks in the pharmaceutical industry.[1][2] Achieving high purity and yield is paramount, yet the synthesis is often plagued by the formation of unwanted by-products. This guide, designed by application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize by-products and optimize your fluoromandelic acid synthesis. We will delve into the causality behind common issues and provide validated protocols to enhance the integrity of your experimental outcomes.

Common Synthetic Routes and Their Challenges

The synthesis of fluoromandelic acid typically begins with a fluorinated benzene derivative, such as fluorobenzaldehyde. A common and effective method is the phase-transfer catalysis (PTC) approach, where fluorobenzaldehyde reacts with chloroform in the presence of a concentrated sodium hydroxide solution and a phase-transfer catalyst.[3][4][5][6] While this method offers mild reaction conditions, it is not without its challenges, including the formation of several by-products that can complicate purification and reduce overall yield.